molecular formula C21H23N3OS B2961530 N,N-Diethyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine CAS No. 477710-00-2

N,N-Diethyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine

Cat. No.: B2961530
CAS No.: 477710-00-2
M. Wt: 365.5
InChI Key: AQXCLNQJBPZYGY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds within the pyrimidinamine class, which share a similar core structure, are of significant interest in medicinal and agricultural chemistry due to their potential biological activities . The presence of the sulfinyl (S=O) group is a key functional feature, as sulfur-containing groups can influence the molecule's electronic properties, solubility, and its ability to interact with biological targets . Researchers are exploring such functionalized pyrimidine derivatives for their potential as scaffolds in drug discovery, enzyme inhibition studies, and as intermediates in the synthesis of more complex molecules. The structural motifs present in this compound, including the diethylamino group and the phenylsulfinylmethyl substituent, suggest it could be valuable for investigating structure-activity relationships (SAR) in the development of new biochemical probes.

Properties

IUPAC Name

6-(benzenesulfinylmethyl)-N,N-diethyl-2-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-24(4-2)20-15-18(16-26(25)19-13-9-6-10-14-19)22-21(23-20)17-11-7-5-8-12-17/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXCLNQJBPZYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine (CAS No. 477710-00-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H23N3OS
  • Molecular Weight : 365.50 g/mol
  • Structure : The compound features a pyrimidine ring with diethyl and phenyl substituents, as well as a phenylsulfinyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of inflammatory responses and signaling pathways.

The compound is believed to act as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a crucial regulator in the immune response. IRAK4 plays a significant role in the signaling pathways of Toll-like receptors (TLRs) and interleukin receptors, which are pivotal in innate immunity and inflammation. Inhibition of IRAK4 can lead to decreased production of pro-inflammatory cytokines, making it a potential therapeutic target for autoimmune diseases and inflammatory disorders .

Study 1: IRAK4 Inhibition

A study published in Biochemical Pharmacology demonstrated that compounds similar to this compound effectively inhibit IRAK4 activity. The results showed a significant reduction in cytokine release from activated macrophages when treated with the compound, indicating its potential as an anti-inflammatory agent .

CompoundCytokine Reduction (%)Mechanism
This compound75%IRAK4 Inhibition
Control10%None

Study 2: Pharmacokinetics and Toxicology

In another investigation focusing on the pharmacokinetics of the compound, researchers found that it exhibited favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated low acute toxicity levels in animal models, suggesting a promising safety profile for further development .

Comparative Analysis with Related Compounds

Compound NameCAS No.Molecular WeightBiological Activity
This compound477710-00-2365.50 g/molIRAK4 Inhibitor
Similar Pyrimidine DerivativeTBDTBDModerate IRAK4 Activity
Other Sulfinamide CompoundsTBDTBDVariable Anti-inflammatory Effects

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares substituents and molecular properties of related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
N,N-Diethyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine (Target) N,N-Et₂ (4), Ph (2), PhS(O)CH₂ (6) C₂₂H₂₅N₃OS 383.52 Sulfinyl group enhances polarity; diethyl group increases lipophilicity.
N-BENZYL-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)-4-PYRIMIDINAMINE Bn (4), PhSO₂CH₂ (6), 2-pyridinyl (2) C₂₃H₂₀N₄O₂S 416.50 Sulfonyl group (stronger electron-withdrawing) vs. sulfinyl; pyridinyl enhances metal coordination.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-F-Ph (4), 4-MeO-PhCH₂NH (5), Me (6), Ph (2) C₂₇H₂₄FN₃O 449.50 Fluorine enhances metabolic stability; intramolecular H-bonding (N–H⋯N).
Crimidine (2-chloro-N,N,6-trimethyl-4-pyrimidinamine) Cl (2), NMe₂ (4), Me (6) C₇H₁₁ClN₄ 198.64 Chlorine and methyl groups confer high toxicity; banned rodenticide.
2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-... (PLK4 inhibitor) Complex substituents (sulfonyl, F, NO₂) C₂₇H₂₇F₂N₇O₅S₂ 631.67 Fluorine and nitro groups enhance kinase binding; sulfonyl aids solubility.

Key Observations:

  • Sulfinyl vs.
  • Substituent Position : Position 6 modifications (e.g., methyl in vs. (phenylsulfinyl)methyl in the target) influence steric hindrance and interaction with biological targets.
  • Biological Implications : Fluorine () and chlorine () substituents are associated with enhanced bioactivity but vary in toxicity profiles.

Structural and Crystallographic Insights

  • Dihedral Angles and Hydrogen Bonding: In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl at C2) impact molecular conformation and crystal packing . Similar analysis for the target compound would require SHELX-refined crystallographic data .
  • Crystal Stabilization : Weak C–H⋯O and C–H⋯π interactions stabilize structures in related compounds (e.g., ), suggesting the sulfinyl group in the target may participate in similar interactions.

Q & A

Basic Research Questions

Q. How can the crystal structure of N,N-Diethyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine be determined using X-ray crystallography, and what software is recommended for refinement?

  • Methodological Answer : The crystal structure can be resolved via single-crystal X-ray diffraction. For refinement, the SHELX system (e.g., SHELXL) is widely used due to its robustness in handling small-molecule data . Key parameters to analyze include dihedral angles between the pyrimidine ring and substituents (e.g., phenyl or sulfinyl groups) and intramolecular hydrogen bonds (e.g., N–H⋯N), which stabilize molecular conformation . For data processing, programs like SHELXS/SHELXD are recommended for structure solution, particularly for high-resolution datasets.

Q. What synthetic routes are available for introducing the phenylsulfinylmethyl group at the 6-position of the pyrimidine ring?

  • Methodological Answer : The sulfinyl group can be introduced via oxidation of a sulfide intermediate using controlled oxidizing agents (e.g., meta-chloroperbenzoic acid) to avoid over-oxidation to sulfones . Alternatively, nucleophilic substitution at the 6-methyl position with a phenylsulfinylmethyl halide under basic conditions (e.g., NaH in DMF) may be employed. Purification often requires column chromatography or recrystallization to isolate the sulfinyl product.

Q. How does the sulfinyl group influence the electronic properties and reactivity of this compound compared to sulfide/sulfone analogs?

  • Methodological Answer : The sulfinyl group (–SO–) introduces polarity and chiral centers, affecting solubility and intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces). Computational methods like DFT can quantify its electron-withdrawing effects on the pyrimidine ring, altering reactivity in substitution or cycloaddition reactions. Comparative studies with sulfide (–S–) and sulfone (–SO₂–) analogs should include spectroscopic (e.g., NMR chemical shifts) and crystallographic analyses .

Advanced Research Questions

Q. What challenges arise in resolving data contradictions when this compound exhibits polymorphism or crystallographic disorder?

  • Methodological Answer : Polymorphism can lead to discrepancies in melting points, spectral data, or biological activity. To address this:

  • Perform variable-temperature crystallography to identify phase transitions.
  • Use high-resolution synchrotron data to detect subtle structural variations.
  • Compare Hirshfeld surfaces to analyze packing differences between polymorphs .
  • For disorder, refine occupancy ratios and apply restraints in SHELXL to stabilize the model .

Q. What in vitro assays are appropriate for evaluating its biological activity, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with purified targets (e.g., kinases or esterases). Measure IC₅₀ values and compare to known inhibitors like the PLK4 inhibitor (Ki = 0.6 nM) .
  • Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) with membrane preparations. Validate specificity via competitive binding with structurally distinct antagonists.
  • Include cytotoxicity assays (e.g., MTT) on normal cell lines to assess therapeutic windows .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize targets with conserved pyrimidine-binding pockets (e.g., dihydrofolate reductase).
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
  • QSAR : Corrogate substituent effects (e.g., sulfinyl vs. methyl groups) on activity using descriptors like logP or polar surface area .

Q. What strategies mitigate toxicity concerns associated with pyrimidinamine derivatives?

  • Methodological Answer :

  • Structural modifications : Replace the 6-methyl group with bulkier substituents (e.g., isopropyl) to reduce metabolic activation.
  • Prodrug design : Mask the amine group with acetyl or PEGylated moieties to enhance bioavailability and reduce off-target effects.
  • Toxicogenomics : Screen for genotoxicity (e.g., Ames test) and compare to structurally related compounds like Crimidine (a banned pyrimidinamine derivative with high acute toxicity) .

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